molecular formula C11H13ClO3 B8345293 4-(4-Chlorobutyloxy)benzoic acid CAS No. 163210-47-7

4-(4-Chlorobutyloxy)benzoic acid

Cat. No.: B8345293
CAS No.: 163210-47-7
M. Wt: 228.67 g/mol
InChI Key: UDGWDWZSUJPOMA-UHFFFAOYSA-N
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Description

4-(4-Chlorobutyloxy)benzoic acid is a benzoic acid derivative featuring a chlorobutyloxy substituent at the para position of the aromatic ring. This compound combines the carboxylic acid functionality with a flexible aliphatic chain terminated by a chlorine atom, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure allows for diverse reactivity, including esterification, amidation, and nucleophilic substitution at the chlorinated terminal.

Properties

CAS No.

163210-47-7

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

4-(4-chlorobutoxy)benzoic acid

InChI

InChI=1S/C11H13ClO3/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,7-8H2,(H,13,14)

InChI Key

UDGWDWZSUJPOMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical properties of 4-(4-Chlorobutyloxy)benzoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Features
This compound* C₁₁H₁₃ClO₃ 228.67 ~150–160 (estimated) Moderate in polar solvents Chloroalkyl chain enhances lipophilicity
4-(4-Fluorophenoxy)benzoic acid C₁₃H₉FO₃ 244.21 Not reported Soluble in DMSO, ethanol Fluorine increases electronegativity
4-(4-Propoxybenzoyloxy)benzoic acid C₁₇H₁₆O₅ 300.31 Not reported Soluble in chloroform Ester linkage reduces acidity
2-(4-Chlorobenzoyl)-benzoic acid C₁₄H₉ClO₃ 260.68 150 Soluble in alcohol, benzene Ortho-substitution lowers solubility
4-[(4-Bromobenzyl)oxy]benzoic acid C₁₄H₁₁BrO₃ 307.14 Not reported Insoluble in water Bromine increases molecular weight

Notes:

  • This compound is hypothesized to exhibit higher lipophilicity compared to shorter-chain analogs (e.g., 4-fluorophenoxy derivative) due to its longer aliphatic chain.
  • Ester-containing analogs (e.g., 4-(4-propoxybenzoyloxy)benzoic acid) show reduced acidity compared to carboxylic acid derivatives, altering reactivity in synthesis .

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